4-Chloro-2-ethylaniline

Boiling point Distillation Purity

4-Chloro-2-ethylaniline (CAS 30273-39-3) is a disubstituted aniline derivative bearing an electron-donating ethyl group at the ortho (2-) position and an electron-withdrawing chlorine atom at the para (4-) position. With a molecular weight of 155.62 g·mol⁻¹, a boiling point of 249.9 °C at 760 mmHg, a density of 1.14 g·cm⁻³, and a calculated LogP of 2.7, this liquid aromatic amine is classified principally as a chemical intermediate.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 30273-39-3
Cat. No. B151697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethylaniline
CAS30273-39-3
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
InChIKeyFRZVXNRFFMHYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethylaniline (CAS 30273-39-3) – A Specialized Disubstituted Aniline Building Block for Agrochemical, Dye, and Pharmaceutical Intermediate Procurement


4-Chloro-2-ethylaniline (CAS 30273-39-3) is a disubstituted aniline derivative bearing an electron-donating ethyl group at the ortho (2-) position and an electron-withdrawing chlorine atom at the para (4-) position [1]. With a molecular weight of 155.62 g·mol⁻¹, a boiling point of 249.9 °C at 760 mmHg, a density of 1.14 g·cm⁻³, and a calculated LogP of 2.7, this liquid aromatic amine is classified principally as a chemical intermediate . It is referenced in patent literature for the synthesis of pesticidal tetramic acid derivatives and is broadly recognized as a precursor for specialty dyes, agrochemicals, and pharmaceutical fine chemicals [2].

Why 4-Chloro-2-ethylaniline Cannot Be Replaced by Generic Alkylanilines or Chloroanilines in Regioselective Synthesis


Substituted anilines are not fungible intermediates. The presence and position of ring substituents govern both the electronic activation/deactivation of the aromatic ring and the steric environment around the nucleophilic –NH₂ group [1]. In 4-chloro-2-ethylaniline, the ortho-ethyl group exerts a +I inductive effect that activates the ring toward electrophilic substitution, while the para-chlorine withdraws electron density via –I and +M resonance effects, creating a unique regiochemical directing pattern distinct from either 2-ethylaniline (no para deactivation) or 4-chloroaniline (no ortho activation) [2]. This non-interchangeable electronic landscape directly affects reaction yields, regioselectivity in subsequent functionalization (e.g., azo coupling, amidation), and the physicochemical properties of downstream products, making uncontrolled substitution a source of failed syntheses and out-of-specification impurities .

Quantitative Differentiation Evidence for 4-Chloro-2-ethylaniline Against Its Closest Structural Analogs


Boiling Point Elevation: 4-Chloro-2-ethylaniline vs 2-Ethylaniline and 4-Chloroaniline

The target compound exhibits a boiling point approximately 20–40 °C higher than its monosubstituted analogs, reflecting stronger intermolecular forces from the dual substitution pattern [1]. This elevated boiling point affects distillation-based purification and thermal stability during downstream reactions.

Boiling point Distillation Purity Process chemistry

Lipophilicity (LogP) Differentiation for Membrane Permeability and Extraction Behavior

The XLogP3 value of 4-chloro-2-ethylaniline is 2.7, which is approximately one log unit higher than that of 2-ethylaniline (~1.7) and 4-chloroaniline (~1.8) [1]. This increased lipophilicity arises from the additive effect of the ethyl and chloro substituents.

LogP Lipophilicity Extraction ADME Process development

Patent-Cited Utility as a Key Intermediate for Tetramic Acid Pesticides

Bayer CropScience patent WO2004/65366 A1 explicitly lists 4-chloro-2-ethylaniline as a reference precursor for the preparation of 2,4-dihalogen-6-(C2-C3-alkyl)-phenyl substituted tetramic acid derivatives with pesticidal and herbicidal activity [1]. This specific substitution pattern is structurally required for the target tetramic acid pharmacophore.

Agrochemical Tetramic acid Pesticide intermediate Patent

Documented Mutagenicity and DNA Damage Profile: A Safety-Relevant Differentiator

4-Chloro-2-ethylaniline has been reported to cause mutations in Salmonella typhimurium strains and to damage mammalian cell DNA . This mutagenic and DNA-damaging profile is publicly documented and differentiates it from non-chlorinated or differently substituted anilines that may have less severe toxicological profiles.

Mutagenicity DNA damage Toxicology Safety Handling

Procurement-Guiding Application Scenarios for 4-Chloro-2-ethylaniline (CAS 30273-39-3)


Agrochemical Intermediate: Synthesis of Tetramic Acid Herbicides and Pesticides

Based on the explicit disclosure in WO2004/65366 A1 [1], 4-chloro-2-ethylaniline serves as the critical aniline building block for constructing 2,4-dihalogen-6-(C2-C3-alkyl)-phenyl tetramic acid derivatives. Procurement of this specific regioisomer is non-negotiable for research groups or CDMOs synthesizing this class of pesticidal compounds, as the 2-ethyl-4-chloro pattern is embedded in the pharmacophore.

Azo Dye and Pigment Synthesis Requiring Ortho-Ethyl, Para-Chloro Directing Effects

The combined ortho-ethyl (activating, sterically directing) and para-chloro (moderately deactivating, resonance-donating) substituents create a predictable diazonium coupling regiochemistry that is distinct from that of 2-ethylaniline or 4-chloroaniline alone [1]. This makes 4-chloro-2-ethylaniline the preferred diazo component when synthetic routes demand electrophilic attack at the position para to the ethyl group while maintaining chlorine as a subsequent synthetic handle for cross-coupling reactions.

Medicinal Chemistry Library Synthesis: LogP-Driven Hit Optimization

With an XLogP3 of 2.7 [1], 4-chloro-2-ethylaniline offers a calculated one-log-unit increase in lipophilicity over its monosubstituted counterparts. This property is valuable in fragment-based drug discovery and lead optimization campaigns where modulating LogP is critical for improving membrane permeability or target engagement, and where the 2-ethyl group can also serve as a metabolically stable alkyl substituent compared to methyl analogs.

Genotoxic Impurity Reference Standard and Toxicology Research

The documented mutagenicity and DNA-damaging properties of 4-chloro-2-ethylaniline [1] position it as a relevant reference compound for genotoxic impurity (GTI) method development and validation in pharmaceutical analysis. Laboratories developing LC-MS or GC-MS methods for trace-level aniline impurity monitoring may procure this compound as a certified reference standard for method qualification.

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